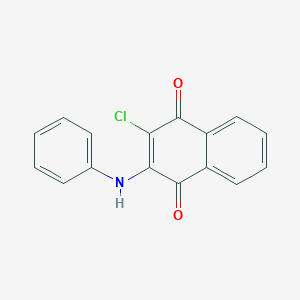

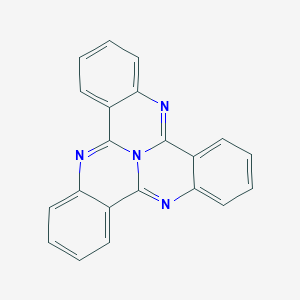

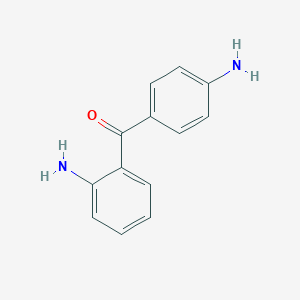

![molecular formula C7H12 B086710 Spiro[3.3]heptane CAS No. 174-74-3](/img/structure/B86710.png)

Spiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[3.3]heptane is a bicyclic organic compound that contains a seven-membered ring and a three-membered ring fused together. It has a unique structure and interesting properties that have attracted the attention of researchers in different fields.3]heptane.

Wirkmechanismus

The mechanism of action of spiro[3.3]heptane derivatives depends on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. Other spiro[3.3]heptane derivatives have been shown to inhibit viral replication by targeting viral proteases or polymerases. The mechanism of action of spiro[3.3]heptane derivatives as antibacterial agents is not well understood, but it is believed to involve the disruption of bacterial cell membranes or the inhibition of bacterial enzymes.

Biochemische Und Physiologische Effekte

Spiro[3.3]heptane derivatives have been shown to have different biochemical and physiological effects depending on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to induce apoptosis or cell cycle arrest in cancer cells, while others have been shown to inhibit viral replication or bacterial growth. The toxicity and pharmacokinetics of spiro[3.3]heptane derivatives have been studied in vitro and in vivo, and some derivatives have shown promising results in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

Spiro[3.3]heptane derivatives have several advantages for lab experiments, including their unique structure, diverse chemical reactivity, and potential applications in different fields. However, spiro[3.3]heptane derivatives also have some limitations, including their low solubility in water and some organic solvents, their potential toxicity and side effects, and the need for specialized equipment and expertise for their synthesis and characterization.

Zukünftige Richtungen

The future directions of spiro[3.3]heptane research include the development of new synthesis methods and the exploration of their potential applications in different fields. Some possible future directions include the design and synthesis of spiro[3.3]heptane derivatives with improved pharmacokinetic and pharmacodynamic properties, the development of spiro[3.3]heptane-based materials with unique properties, and the exploration of spiro[3.3]heptane derivatives as potential therapeutics for different diseases.

Synthesemethoden

Spiro[3.3]heptane can be synthesized through different methods, including the Diels-Alder reaction, the intramolecular Michael addition, and the Nazarov cyclization. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cycloadduct. In the case of spiro[3.3]heptane, the diene is a substituted cyclopentadiene, and the dienophile is an alkyne. The intramolecular Michael addition involves the reaction of an enone with a nucleophile to form a cyclic product. The Nazarov cyclization involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone intermediate, which undergoes a ring-closing reaction to form spiro[3.3]heptane.

Wissenschaftliche Forschungsanwendungen

Spiro[3.3]heptane has been studied for its potential applications in different fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, spiro[3.3]heptane can be used as a building block for the synthesis of complex molecules. In material science, spiro[3.3]heptane can be used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, spiro[3.3]heptane derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.

Eigenschaften

CAS-Nummer |

174-74-3 |

|---|---|

Produktname |

Spiro[3.3]heptane |

Molekularformel |

C7H12 |

Molekulargewicht |

96.17 g/mol |

IUPAC-Name |

spiro[3.3]heptane |

InChI |

InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 |

InChI-Schlüssel |

LBJQKYPPYSCCBH-UHFFFAOYSA-N |

SMILES |

C1CC2(C1)CCC2 |

Kanonische SMILES |

C1CC2(C1)CCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

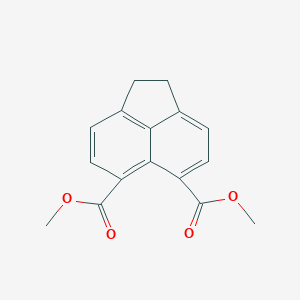

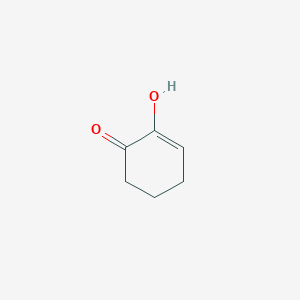

![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)

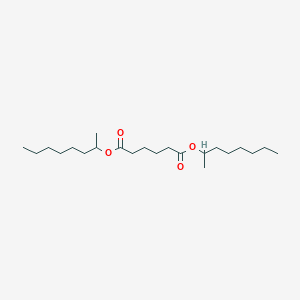

![1-Azaspiro[4.5]decane](/img/structure/B86638.png)